2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

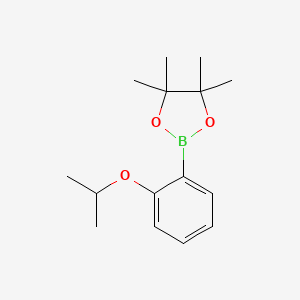

2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl substitution). The boronic ester is functionalized at the 2-position with a phenyl ring bearing an isopropoxy group at its ortho position (2-isopropoxyphenyl). This compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and reactivity, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-11(2)17-13-10-8-7-9-12(13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDJAPEQLXPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Isopropoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 2-(2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting structural variations, synthetic yields, and applications:

Key Comparative Insights:

Electronic Effects: Electron-donating groups (e.g., methoxy in ) enhance boronic ester stability but may reduce reactivity in cross-coupling.

Steric Effects :

- Ortho-substituted derivatives (e.g., 2-isopropoxy in the target compound) exhibit steric hindrance, slowing transmetalation in cross-coupling compared to para-substituted analogs (e.g., 4-methoxybenzyl in ).

- Bulky substituents (e.g., bis-cyclopropylmethoxy in ) complicate purification but improve regioselectivity in C–H borylation .

Synthetic Yields :

- Yields vary significantly with substituent complexity. For example, 2-(4-methoxybenzyl) derivatives achieve 83% yield , while chloro-methyl isomers yield only 26% .

Applications :

- Pharmaceuticals : Dichloro-dimethoxyphenyl derivatives () are intermediates in antitubercular agents.

- Materials Science : Methoxybenzyl and ethynylphenyl analogs () are used in conjugated polymers for solar cells and OLEDs.

- Catalysis : Pinacolborane () is a hydride source in ketone reductions.

Research Findings:

- Regioselectivity in C–H Borylation : Substituent size and electronic profile dictate selectivity. For instance, 2-isopropoxy groups favor meta-borylation in aromatic systems due to steric and electronic tuning .

- Solubility and Aggregation : Polyether side chains (e.g., in ) improve solubility in organic solvents, mitigating aggregation in polymer solar cells.

Biological Activity

2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 502649-34-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C15H23BO3

- Molecular Weight : 262.15 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in organic synthesis.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways. It has been investigated for its potential as an inhibitor of various kinases involved in cellular signaling processes.

Inhibition Studies

Recent studies have demonstrated that derivatives of dioxaborolane compounds can exhibit significant inhibitory effects on kinases such as DYRK1A and PKMYT1. These kinases play crucial roles in cell cycle regulation and neuronal function:

- DYRK1A Inhibition : Compounds similar to this compound have shown nanomolar-level inhibitory activity against DYRK1A. This inhibition is linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .

- PKMYT1 Inhibition : The compound has also been explored for its ability to inhibit PKMYT1, a regulator of CDK1 phosphorylation. Inhibitors targeting this pathway could be beneficial in cancer treatment .

Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, derivatives of dioxaborolane were tested on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds reduced cell death and inflammation markers significantly compared to controls. The protective mechanism was attributed to the modulation of antioxidant pathways .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of dioxaborolane derivatives. The compounds were tested in LPS-induced inflammation models where they demonstrated a reduction in pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- The compound is typically synthesized via palladium-catalyzed borylation of aryl halides or direct coupling of isopropoxy-substituted phenylboronic acids with pinacol boronic esters. Key steps include:

- Using anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis of the boronic ester .

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

- ¹H NMR : Look for characteristic peaks:

- Methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm, singlet).

- Isopropoxy methine proton (δ 4.5–5.0 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm) .

Q. What are the primary applications of this compound in organic synthesis?

- It serves as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds.

- Used in iterative synthesis of complex molecules (e.g., pharmaceuticals) due to its stability under basic conditions .

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group affect reaction efficiency in cross-coupling?

- The bulky isopropoxy substituent slows transmetallation steps in Suzuki reactions. Strategies to mitigate this:

- Use electron-rich ligands (e.g., SPhos or RuPhos) to enhance catalyst turnover .

- Increase reaction time (24–48 hours) and temperature (80–100°C) .

- Computational studies (DFT) suggest steric effects dominate over electronic contributions in transition-state stabilization .

Q. How can contradictory data on reaction yields between studies be resolved?

- Systematic analysis of variables:

- Catalyst loading : Pd(OAc)₂ (2–5 mol%) vs. PdCl₂(dppf) (1–3 mol%) .

- Solvent purity : Trace water in THF reduces yields by hydrolyzing the boronic ester .

Q. What advanced analytical techniques validate the compound’s reactivity in complex systems?

- LC-MS : Monitor reaction intermediates in real-time (e.g., boronate adducts).

- X-ray crystallography : Resolve steric effects on crystal packing and confirm regioselectivity in coupling reactions .

- Kinetic isotope effects (KIE) : Study mechanistic pathways (e.g., oxidative addition vs. transmetallation) .

Methodological Challenges

Q. How to address poor solubility in polar solvents during purification?

- Use mixed-solvent systems (e.g., dichloromethane/hexane) for recrystallization.

- Sonication or heating (40–60°C) improves dissolution without decomposition .

Q. What strategies minimize boronic ester hydrolysis during long-term storage?

- Store under argon at –20°C in amber vials with desiccants (silica gel).

- Avoid exposure to humid environments during handling .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.